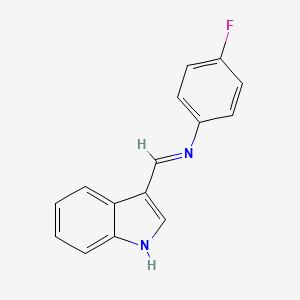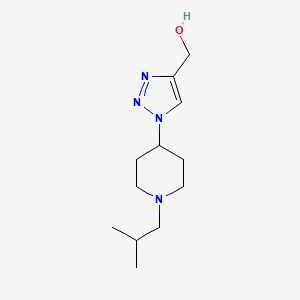
(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Formation of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the Methanol Group: The methanol group can be introduced through nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield formaldehyde or formic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simple triazole derivative with diverse biological activities.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Methanol: A simple alcohol that can be part of more complex molecules.
Uniqueness
The uniqueness of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C12H22N4O |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
[1-[1-(2-methylpropyl)piperidin-4-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)7-15-5-3-12(4-6-15)16-8-11(9-17)13-14-16/h8,10,12,17H,3-7,9H2,1-2H3 |
Clave InChI |
CXDZDALPQVWASP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC(CC1)N2C=C(N=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
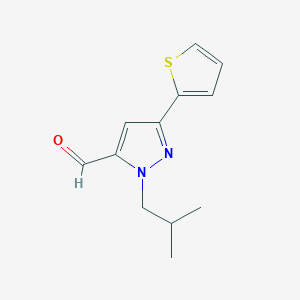
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
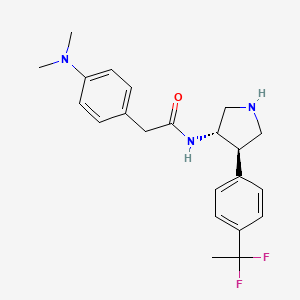
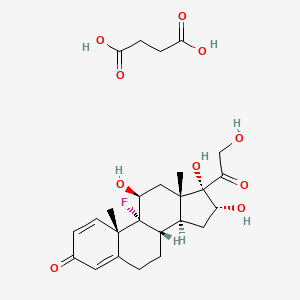
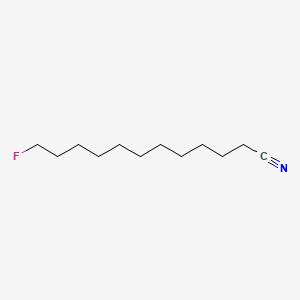
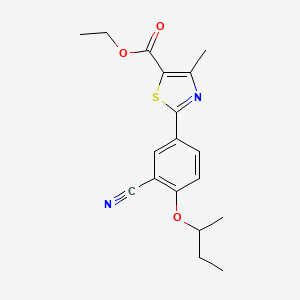
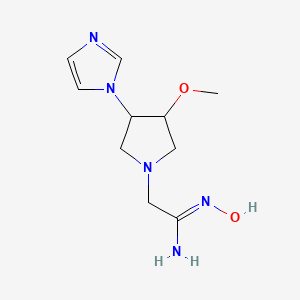
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
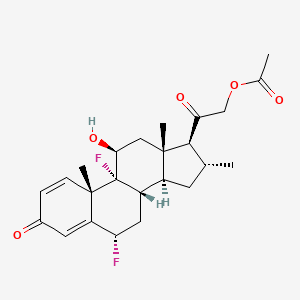
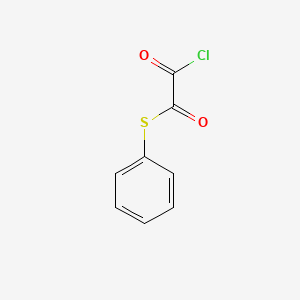
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
